molecular formula C15H8BrF5O3S B2614890 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone CAS No. 868256-31-9

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone

Cat. No.: B2614890
CAS No.: 868256-31-9
M. Wt: 443.18
InChI Key: MIOIGCQDHARJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone is a useful research compound. Its molecular formula is C15H8BrF5O3S and its molecular weight is 443.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals containing perfluoroalkyl moieties have significant industrial and commercial applications. The environmental fate and effects of these chemicals, including their degradation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), are of major concern. Research has focused on microbial degradation as a pathway to mitigate the environmental presence of these highly persistent chemicals. The review by Liu & Mejia Avendaño (2013) provides insights into biodegradability studies and identifies the knowledge gaps in understanding the microbial degradation pathways and the formation of novel degradation intermediates (Liu & Mejia Avendaño, 2013).

Synthesis of Fluorinated Compounds The synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various materials, demonstrates the complexity and challenges in producing fluorinated intermediates. Qiu et al. (2009) discuss a practical synthesis approach that addresses the challenges of using hazardous materials and aims to improve the efficiency and safety of these synthesis processes (Qiu et al., 2009).

Developmental Toxicity of Perfluoroalkyl Acids The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has been a subject of research due to their widespread prevalence in the environment and potential health risks. Lau, Butenhoff, & Rogers (2004) review the toxicology of these compounds, highlighting the need for further research on their hazards and suggesting avenues for future studies (Lau, Butenhoff, & Rogers, 2004).

Sulfonamide Inhibitors in Medicinal Chemistry Sulfonamide compounds, including those containing sulfonyl groups similar to the one in the chemical of interest, have been extensively studied for their medicinal applications. Gulcin & Taslimi (2018) provide a review of sulfonamide inhibitors, emphasizing their importance in developing drugs for various conditions, including bacterial infections, cancer, and inflammatory diseases (Gulcin & Taslimi, 2018).

Environmental and Health Risks of Fluoroalkylether Substances The transition to fluorinated alternative chemicals has prompted research into their environmental fate and effects. Munoz et al. (2019) review the occurrence, fate, and effects of these alternatives, highlighting the challenges in assessing their safety for human health and the environment (Munoz et al., 2019).

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF5O3S/c16-8-3-1-7(2-4-8)9(22)5-6-25(23,24)15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIGCQDHARJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.